N-(4-chlorophenyl)-2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide N-(4-chlorophenyl)-2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide
Brand Name: Vulcanchem
CAS No.: 877655-02-2
VCID: VC6230603
InChI: InChI=1S/C21H18ClN3O3S2/c1-28-16-4-2-3-15(11-16)25-20(27)19-17(9-10-29-19)24-21(25)30-12-18(26)23-14-7-5-13(22)6-8-14/h2-8,11H,9-10,12H2,1H3,(H,23,26)
SMILES: COC1=CC=CC(=C1)N2C(=O)C3=C(CCS3)N=C2SCC(=O)NC4=CC=C(C=C4)Cl
Molecular Formula: C21H18ClN3O3S2
Molecular Weight: 459.96

N-(4-chlorophenyl)-2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide

CAS No.: 877655-02-2

Cat. No.: VC6230603

Molecular Formula: C21H18ClN3O3S2

Molecular Weight: 459.96

* For research use only. Not for human or veterinary use.

N-(4-chlorophenyl)-2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide - 877655-02-2

Specification

CAS No. 877655-02-2
Molecular Formula C21H18ClN3O3S2
Molecular Weight 459.96
IUPAC Name N-(4-chlorophenyl)-2-[[3-(3-methoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide
Standard InChI InChI=1S/C21H18ClN3O3S2/c1-28-16-4-2-3-15(11-16)25-20(27)19-17(9-10-29-19)24-21(25)30-12-18(26)23-14-7-5-13(22)6-8-14/h2-8,11H,9-10,12H2,1H3,(H,23,26)
Standard InChI Key ZZODCYGGQLWZSO-UHFFFAOYSA-N
SMILES COC1=CC=CC(=C1)N2C(=O)C3=C(CCS3)N=C2SCC(=O)NC4=CC=C(C=C4)Cl

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s molecular formula, C₂₁H₁₈ClN₃O₃S₂, reflects a hybrid framework combining a thieno[3,2-d]pyrimidine core with a 4-chlorophenylacetamide side chain. Key features include:

  • Thieno[3,2-d]pyrimidine moiety: A bicyclic system comprising a thiophene ring fused to a pyrimidine ring, stabilized by conjugation.

  • 4-Oxo group: Introduces polarity and hydrogen-bonding capacity.

  • 3-Methoxyphenyl substituent: Enhances lipophilicity and modulates electronic effects.

  • Thioacetamide linkage: Bridges the core to the chlorophenyl group, influencing steric and electronic interactions.

Table 1: Key Molecular Descriptors

PropertyValue
Molecular Weight459.96 g/mol
IUPAC NameN-(4-chlorophenyl)-2-[[3-(3-methoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide
SMILESCOC1=CC=CC(=C1)N2C(=O)C3=C(CCS3)N=C2SCC(=O)NC4=CC=C(C=C4)Cl
Hydrogen Bond Donors/Acceptors1 / 6

Synthesis and Analytical Validation

Synthetic Pathways

The synthesis involves sequential reactions to construct the thienopyrimidine core and introduce substituents:

  • Core Formation: Condensation of 2-aminothiophene-3-carboxylate derivatives with urea or thiourea under acidic conditions generates the pyrimidine ring .

  • Functionalization:

    • 3-Methoxyphenyl Group: Introduced via nucleophilic substitution or Friedel-Crafts alkylation.

    • Thioacetamide Linkage: Achieved through thiol-alkylation using mercaptoacetamide derivatives.

Table 2: Representative Synthetic Conditions

StepReagents/ConditionsYield (%)
1H₂SO₄, reflux, 6h65–70
2K₂CO₃, DMF, 80°C, 12h55–60

Spectroscopic Confirmation

  • ¹H-NMR: Signals at δ 7.62 (s, 1H, thiophene-H) and δ 13.14 (s, 1H, NH) confirm core protons.

  • IR: Peaks at 1680 cm⁻¹ (C=O) and 1240 cm⁻¹ (C-O) validate carbonyl and ether groups .

  • Mass Spectrometry: Molecular ion peak at m/z 459.96 aligns with the theoretical mass.

Biological Activity and Mechanism

Table 3: Comparative Bioactivity of Thienopyrimidines

CompoundIC₅₀ (μM)Target
Target Compound (This Review)Under InvestigationKinases, COX-2
Relugolix (Reference)0.15GnRH Receptor
Triazolothienopyrimidine2.4DNA Gyrase

Structure-Activity Relationships (SAR)

  • Chlorophenyl Group: Enhances membrane permeability and target affinity.

  • Methoxy Substituent: Balances solubility and metabolic stability .

Comparative Analysis with Related Derivatives

Thieno[3,2-d] vs. Thieno[2,3-d] Pyrimidines

  • Thieno[3,2-d] Isomer: Superior kinase inhibition due to planar geometry .

  • Thieno[2,3-d] Isomer: Higher antibacterial activity from exposed electrophilic sites .

Future Research Directions

  • In Vivo Studies: Evaluate pharmacokinetics and toxicity profiles.

  • Target Identification: Screen against cancer cell lines (e.g., MCF-7, A549).

  • Formulation Optimization: Address solubility limitations using salt forms or nanocarriers .

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